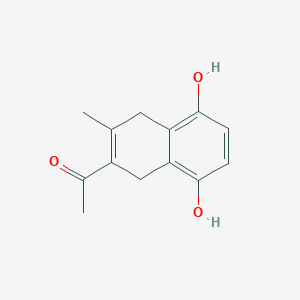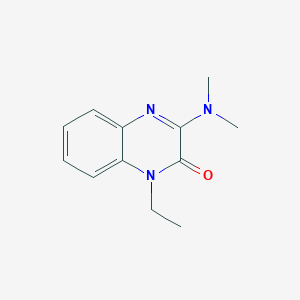
3-Ethyl-6-nitro-3,4-dihydro-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl aniline and nitrobenzene derivatives.
Cyclization: The key step involves the cyclization of the starting materials to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis or the Doebner-Miller reaction.
Reduction: The reduction of the nitro group to an amino group can be performed using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinolines.
Substitution: Halogenated or alkylated quinolines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: The compound’s reactivity is influenced by the electronic and steric properties of the quinoline ring and substituents.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound of the quinoline family.
6-Nitroquinoline: A similar compound with a nitro group at the 6-position.
3-Ethylquinoline: A compound with an ethyl group at the 3-position.
Uniqueness
3-Ethyl-6-nitro-3,4-dihydroquinolin-2(1H)-one is unique due to the combination of the ethyl and nitro substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-ethyl-6-nitro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-7-5-8-6-9(13(15)16)3-4-10(8)12-11(7)14/h3-4,6-7H,2,5H2,1H3,(H,12,14) |
Clave InChI |
LEPMRBRAWRVSIC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-formylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B11887286.png)
![2H-Naphtho[1,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B11887291.png)
![Pyrazolo[1,5-a]pyridine-5-sulfonyl chloride](/img/structure/B11887297.png)

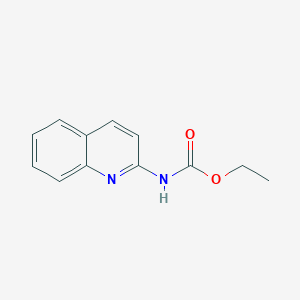
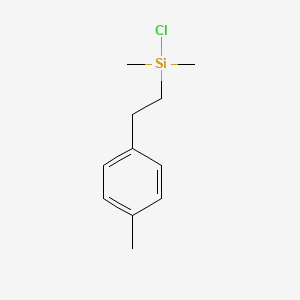
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)
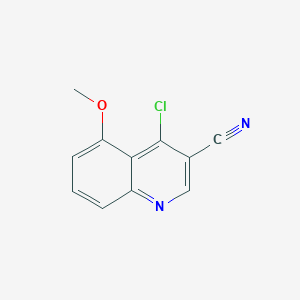
![N-Butyl-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11887355.png)
